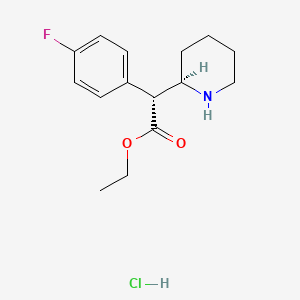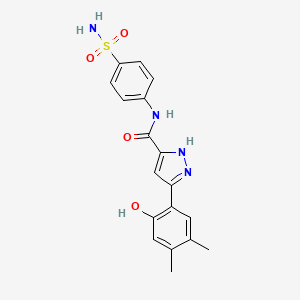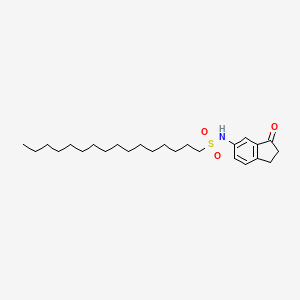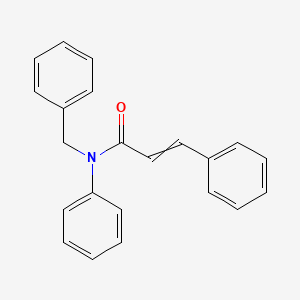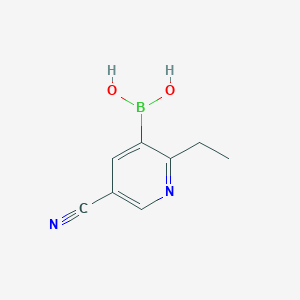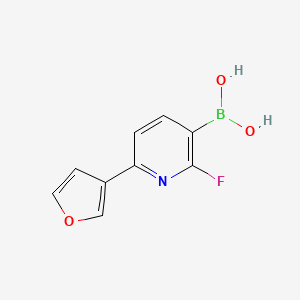
(2-Fluoro-6-(furan-3-yl)pyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-6-(furan-3-yl)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a fluorine atom and a furan ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-6-(furan-3-yl)pyridin-3-yl)boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the palladium-catalyzed borylation of 2-fluoro-6-(furan-3-yl)pyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: (2-Fluoro-6-(furan-3-yl)pyridin-3-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or pseudohalides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically under acidic conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Protodeboronation: Acids such as hydrochloric acid.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Corresponding alcohols.
Protodeboronation: De-boronated pyridine derivatives.
Aplicaciones Científicas De Investigación
(2-Fluoro-6-(furan-3-yl)pyridin-3-yl)boronic acid has diverse applications in scientific research:
Mecanismo De Acción
The primary mechanism of action for (2-Fluoro-6-(furan-3-yl)pyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the organic group to the palladium catalyst in Suzuki-Miyaura coupling . This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparación Con Compuestos Similares
3-Pyridinylboronic acid: Similar structure but lacks the fluorine and furan substituents.
2-Furanylboronic acid: Contains a furan ring but lacks the pyridine and fluorine substituents.
6-Fluoro-3-pyridinylboronic acid: Similar structure but lacks the furan ring.
Propiedades
Fórmula molecular |
C9H7BFNO3 |
|---|---|
Peso molecular |
206.97 g/mol |
Nombre IUPAC |
[2-fluoro-6-(furan-3-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H7BFNO3/c11-9-7(10(13)14)1-2-8(12-9)6-3-4-15-5-6/h1-5,13-14H |
Clave InChI |
ONSVUEQEHVNPIN-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(N=C(C=C1)C2=COC=C2)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


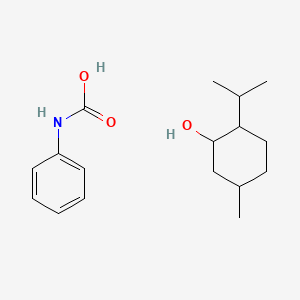
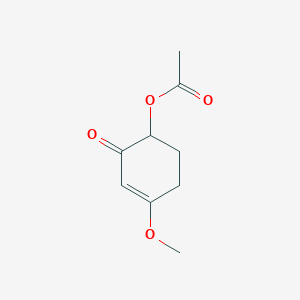
![2,4-Dihydro-5-[(phenylmethoxy)methyl]-4-(3-pyridinyl)-3H-1,2,4-triazole-3-thione](/img/structure/B14080116.png)
![Ethanone, 1-phenyl-2-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14080118.png)
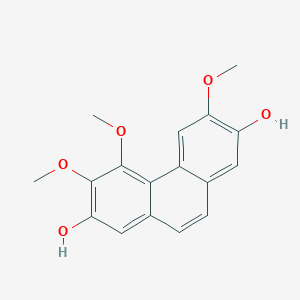
![2-[11-[3-(diaminomethylideneamino)propyl]-14-ethyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid;methanesulfonic acid](/img/structure/B14080136.png)
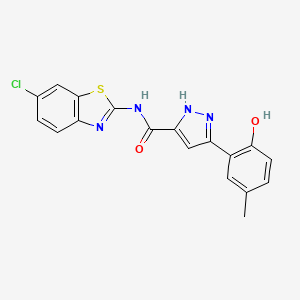
![7-[(7-Methoxy-3,7-dimethyl-2,5-octadienyl)oxy]-2H-](/img/structure/B14080149.png)
